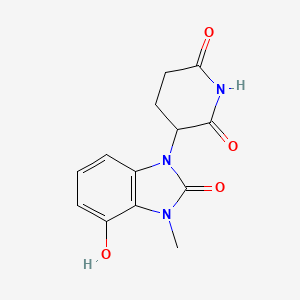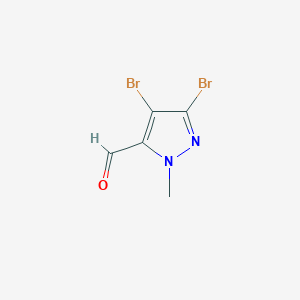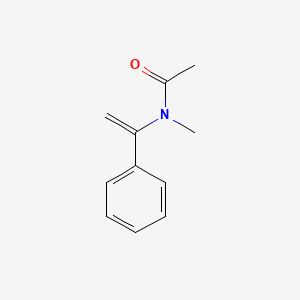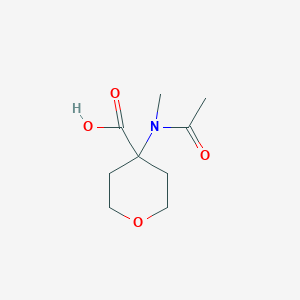
N-(but-3-yn-1-yl)-1-carbamimidamidomethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(but-3-yn-1-yl)-1-carbamimidamidomethanimidamide is a synthetic compound with a unique structure that includes a but-3-yn-1-yl group and a carbamimidamidomethanimidamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(but-3-yn-1-yl)-1-carbamimidamidomethanimidamide typically involves multiple steps. One common method starts with the preparation of but-3-yn-1-ylamine, which is then reacted with appropriate reagents to introduce the carbamimidamidomethanimidamide group. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as zinc .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated column chromatography and other advanced techniques to ensure high yield and purity. The process may include purification steps such as recrystallization and distillation to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(but-3-yn-1-yl)-1-carbamimidamidomethanimidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas with palladium catalyst for reduction, and halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield carboxylic acids, while reduction may produce alkanes. Substitution reactions can result in various substituted derivatives of the original compound .
Applications De Recherche Scientifique
N-(but-3-yn-1-yl)-1-carbamimidamidomethanimidamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein labeling.
Medicine: Investigated for its potential use in drug discovery and development, particularly in targeting specific enzymes and pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(but-3-yn-1-yl)-1-carbamimidamidomethanimidamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby blocking the enzyme’s function. This inhibition can affect various metabolic pathways, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include but-3-yn-1-yl acetate, but-3-yn-1-ylbenzene, and but-3-yn-1-ol. These compounds share the but-3-yn-1-yl group but differ in their functional groups and overall structure .
Uniqueness
What sets N-(but-3-yn-1-yl)-1-carbamimidamidomethanimidamide apart is its unique combination of the but-3-yn-1-yl group with the carbamimidamidomethanimidamide moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in scientific research and industry .
Propriétés
Formule moléculaire |
C6H11N5 |
|---|---|
Poids moléculaire |
153.19 g/mol |
Nom IUPAC |
2-but-3-ynyl-1-(diaminomethylidene)guanidine |
InChI |
InChI=1S/C6H11N5/c1-2-3-4-10-6(9)11-5(7)8/h1H,3-4H2,(H6,7,8,9,10,11) |
Clé InChI |
NEVOTURTBNKXAN-UHFFFAOYSA-N |
SMILES canonique |
C#CCCN=C(N)N=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl2-{[3-(trifluoromethyl)azetidin-3-yl]oxy}acetatehydrochloride](/img/structure/B13506420.png)
![Ethyl 2-oxo-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate](/img/structure/B13506421.png)
![Tert-butyl 4-[(2-hydroxyethyl)amino]benzoate](/img/structure/B13506427.png)
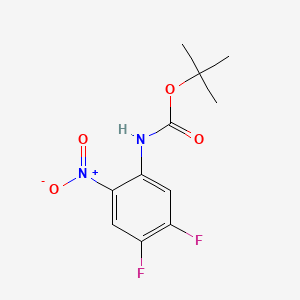
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide hydrochloride](/img/structure/B13506438.png)
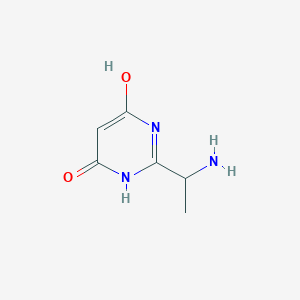

![Tert-butyl 2-cyano-1,4-diazabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B13506453.png)
